![molecular formula C7H5F2N3O B15054515 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15054515.png)
7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyridine derivatives, known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction, often facilitated by copper acetate . Another approach involves the use of microwave-mediated, catalyst-free synthesis, which offers a more efficient and environmentally friendly route .
Industrial Production Methods: Industrial production of this compound may leverage high-throughput synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure scalability and consistency in the production process, making it feasible for large-scale applications.
化学反応の分析
Types of Reactions: 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Often used to modify the electronic properties of the compound.
Substitution: Commonly involves halogenation or alkylation, altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenating agents such as N-bromosuccinimide or alkylating agents like methyl iodide are common.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds.
科学的研究の応用
7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new antimicrobial agents due to its promising antibacterial activity.
作用機序
The mechanism of action of 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, leading to the suppression of cancer cell proliferation . The compound binds to these kinases, interfering with their signaling pathways and ultimately inducing apoptosis in cancer cells.
類似化合物との比較
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: Known for their medicinal chemistry applications and potential as therapeutic agents.
Uniqueness: 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine stands out due to its difluoromethoxy group, which enhances its lipophilicity and potentially improves its bioavailability. This unique structural feature may contribute to its superior biological activity compared to other triazolopyridine derivatives.
特性
分子式 |
C7H5F2N3O |
|---|---|
分子量 |
185.13 g/mol |
IUPAC名 |
7-(difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H5F2N3O/c8-7(9)13-5-1-2-12-4-10-11-6(12)3-5/h1-4,7H |
InChIキー |
PSORWRIFIWPUSN-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C=NN=C2C=C1OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



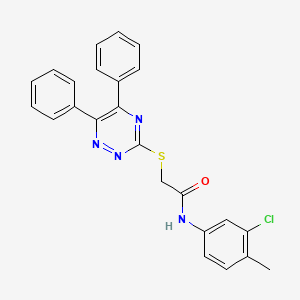
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrano[4,3,2-de]quinoline hydrochloride](/img/structure/B15054450.png)
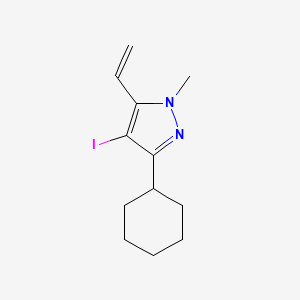
![2-((5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/no-structure.png)
![2-Phenylbenzo[d]thiazol-6-ol](/img/structure/B15054473.png)

![7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B15054517.png)
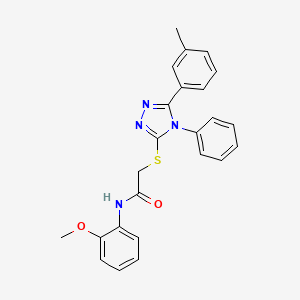
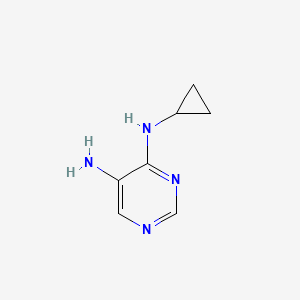
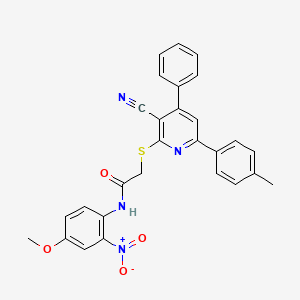
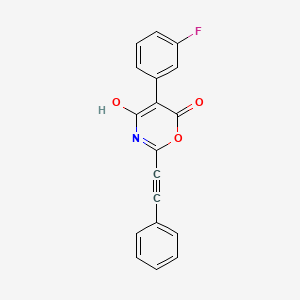
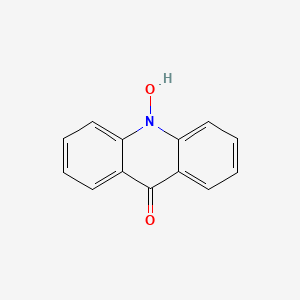
![(S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid](/img/structure/B15054557.png)
